molecular formula C9H9FO3 B8423485 4H-1,3-Benzodioxin, 5-fluoro-8-methoxy- CAS No. 951796-75-1

4H-1,3-Benzodioxin, 5-fluoro-8-methoxy-

Cat. No. B8423485
M. Wt: 184.16 g/mol
InChI Key: KQBYDVKTYNRUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1,3-Benzodioxin, 5-fluoro-8-methoxy- is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1,3-Benzodioxin, 5-fluoro-8-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1,3-Benzodioxin, 5-fluoro-8-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

951796-75-1

Product Name

4H-1,3-Benzodioxin, 5-fluoro-8-methoxy-

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

5-fluoro-8-methoxy-4H-1,3-benzodioxine

InChI

InChI=1S/C9H9FO3/c1-11-8-3-2-7(10)6-4-12-5-13-9(6)8/h2-3H,4-5H2,1H3

InChI Key

KQBYDVKTYNRUOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)COCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the 6.1 g of 3-fluoro-2-hydroxymethyl-6-methoxyphenol in 90 ml of DMF there was added 3 g of sodium hydride (60% oily suspension) while cooling on ice, and the mixture was stirred at room temperature for 30 minutes. After adding 2.55 ml of bromochloromethane and 510 mg of sodium iodide to the reaction mixture, it was stirred at 80° C. for 6 hours under a nitrogen atmosphere. Saturated aqueous ammonium chloride was added to the reaction mixture, and extraction was performed with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane) to give the title compound (1.086 g).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.55 mL
Type
reactant
Reaction Step Two
Quantity
510 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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